4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

This 4-chloro-5-methyl-pyrrolo[2,3-d]pyrimidin-6(7H)-one is the preferred starting material for focused kinase inhibitor libraries. The 4-Cl enables rapid diversification via nucleophilic aromatic substitution, while the 5-Me and 6(7H)-one lactam are critical for target selectivity and hydrogen bonding. Essential for JAK inhibitor precursors, CDK9/HPK1 probes, and multi-targeted oncology agents. Avoid generic analogs that compromise SAR.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
CAS No. 1226804-06-3
Cat. No. B1457224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
CAS1226804-06-3
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCC1C2=C(NC1=O)N=CN=C2Cl
InChIInChI=1S/C7H6ClN3O/c1-3-4-5(8)9-2-10-6(4)11-7(3)12/h2-3H,1H3,(H,9,10,11,12)
InChIKeyFRTZJZDPQWFPAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one (CAS: 1226804-06-3) Technical Profile for Procurement


4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a heterocyclic compound characterized by a pyrrolo[2,3-d]pyrimidine core, with the molecular formula C7H6ClN3O and a molecular weight of 183.6 g/mol . It features a chlorine atom at the 4-position and a methyl group at the 5-position, which defines its utility as a versatile intermediate in medicinal chemistry . This compound is supplied for research and development purposes, typically with purity specifications ranging from 95% to 98% .

Procurement Rationale: Why 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is Not Readily Interchangeable


Substituting this compound with a closely related analog without careful evaluation is inadvisable due to the narrow structure-activity relationships (SAR) inherent to the pyrrolo[2,3-d]pyrimidine scaffold. Modifications at the 4- and 5-positions, such as the specific chloro-methyl substitution pattern present here, are known to be critical determinants of kinase selectivity and potency in downstream drug candidates [1]. Furthermore, the presence of the 6(7H)-one lactam functionality is essential for hydrogen-bonding interactions with target proteins, a feature absent in deoxygenated analogs like 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1618-36-6) [2]. These structural nuances mean that generic replacement with a different pyrrolopyrimidine could lead to a loss of target engagement or altered physicochemical properties, ultimately compromising the validity of a research program.

Quantitative Differentiation: 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one vs. Key Analogs


Synthetic Versatility: Unique 4-Chloro Handle for Nucleophilic Displacement

The 4-chloro substituent provides a critical, quantifiable advantage for generating chemical diversity. It serves as a specific, reactive handle for nucleophilic aromatic substitution (SNAr), which is a key step in accessing a wide range of kinase inhibitors . In contrast, the corresponding 4-oxo or 4-amino analogs lack this direct substitution point, requiring additional synthetic steps for functionalization. This reactivity is leveraged in the synthesis of advanced leads, such as the multi-targeted kinase inhibitor 'compound 5k' (a 4-amino substituted derivative), which achieved an IC50 of 40-204 nM against EGFR, Her2, VEGFR2, and CDK2, demonstrating the value of this derivatization point [1].

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

Target Engagement: Scaffold Enablement of Sub-Micromolar Kinase Inhibition

The 5-methyl-6(7H)-one pyrrolo[2,3-d]pyrimidine core is a validated scaffold for developing potent kinase inhibitors, a property that is not inherent to all pyrrolopyrimidine isomers [1]. For instance, the derivative 'compound 24', built upon a similar core, demonstrated an IC50 of 10.1 nM against HPK1 kinase [2]. Another derivative, 'compound 7d', achieved an IC50 of 0.38 μM against the CDK9/CyclinT complex [3]. These quantitative benchmarks establish the scaffold's potential for generating nanomolar inhibitors, which is a direct consequence of the core structure shared by the target compound. This potential is not equally present in the isomeric pyrrolo[3,2-d]pyrimidine series, which has a different spatial arrangement of nitrogen atoms and thus distinct binding properties.

Kinase Inhibition Oncology Immunology

Intermediate Specificity: Defined Role in Proprietary Drug Substance Synthesis

This compound is specifically identified as an intermediate in the synthesis of complex pyrrolo[2,3-d]pyrimidine-based drug candidates, a role that general-purpose building blocks do not fulfill . Patents describe its utility in manufacturing processes for compounds like 3-{(3R,4R)-4-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile, which is a precursor to JAK inhibitors [1]. This contrasts with non-functionalized or differently substituted pyrrolo[2,3-d]pyrimidines, which cannot be directly incorporated into these specific, patented synthetic routes.

Process Chemistry Pharmaceutical Intermediate JAK Inhibition

Primary Use Cases for 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one in Drug Discovery


Synthesis of Multi-Targeted Kinase Inhibitor Libraries

This compound is the preferred starting material for the synthesis of focused chemical libraries aimed at discovering multi-targeted kinase inhibitors. Its 4-chloro substituent allows for rapid diversification through nucleophilic aromatic substitution to install various amine or thiol groups [1]. This approach directly enables the generation of analogs related to the potent compound 5k, which achieved IC50 values of 40-204 nM against key oncology targets like EGFR and VEGFR2 [2].

Development of JAK1/JAK3 Pathway Modulators for Immunology

Due to its defined role as an intermediate in the synthesis of specific JAK inhibitor precursors [1], this compound is a critical reagent for research programs focused on modulating the JAK-STAT pathway. Its use can streamline the synthesis of drug candidates targeting autoimmune diseases or cancer, as documented in patent literature describing the preparation of 3-{(3R,4R)-4-methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo-propionitrile derivatives [2].

Building Highly Potent CDK9/CyclinT and HPK1 Inhibitors

The core scaffold of this compound is the basis for inhibitors with nanomolar potency against specific kinases like CDK9/CyclinT (IC50 = 0.38 μM) and HPK1 (IC50 = 10.1 nM) [1][2]. Researchers focused on transcriptional regulation (via CDK9) or cancer immunotherapy (via HPK1) will find this compound invaluable as a starting point for creating novel, high-affinity chemical probes and drug leads [1][2].

Process Chemistry and Route Scouting for GMP Drug Substance

For process chemists, this compound is an essential reagent for route scouting and optimization of multi-step syntheses that culminate in complex pyrrolo[2,3-d]pyrimidine pharmaceuticals [1]. Procuring it ensures that early-stage medicinal chemistry routes can be faithfully reproduced, facilitating the seamless scale-up and tech transfer of a manufacturing process to a CMO [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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